2-iodo-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-Iodo-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and methyl groups in the 1,3,4-thiadiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been tested against various microbial strains such asE. coli, B. mycoides, and C. albicans . These compounds have shown significant antimicrobial activity, suggesting that they likely target essential biochemical pathways in these organisms .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the targeted organisms . The presence of the iodine and methyl groups on the thiadiazole ring may enhance the compound’s reactivity, potentially increasing its interaction with its targets .
Pharmacokinetics
The compound’s molecular weight (22604 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The result of the action of 2-iodo-5-methyl-1,3,4-thiadiazole is the inhibition of growth of the targeted microorganisms . This is likely due to the compound’s interference with essential biochemical processes within these organisms .
Action Environment
It’s known that 2-mercapto-5-methyl-1,3,4-thiadiazole, a related compound, is hardly decyclized during conventional wastewater treatment, suggesting that it may be stable in various environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Some thiadiazole derivatives have been found to have cytotoxic effects on multiple human cancer cell lines . These compounds can induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
Some thiadiazole derivatives have been found to interact with CDK9/Cyclin T1, which could potentially influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-iodo-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, thiourea, and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced derivatives.
Scientific Research Applications
2-Iodo-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Agricultural Chemistry: It is studied for its potential use as a pesticide and herbicide.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
2-Iodo-1,3,4-thiadiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-1,3,4-thiadiazole: Lacks the iodine atom, which may reduce its ability to form strong interactions with biological targets.
2,5-Dimethyl-1,3,4-thiadiazole: Contains an additional methyl group, which may alter its chemical properties and biological activity.
Uniqueness: 2-Iodo-5-methyl-1,3,4-thiadiazole is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution and coupling reactions, while the methyl group influences its solubility and interaction with biological targets .
Properties
CAS No. |
914935-72-1 |
---|---|
Molecular Formula |
C3H3IN2S |
Molecular Weight |
226 |
Purity |
95 |
Origin of Product |
United States |
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